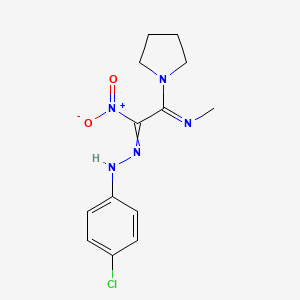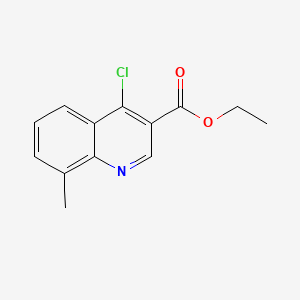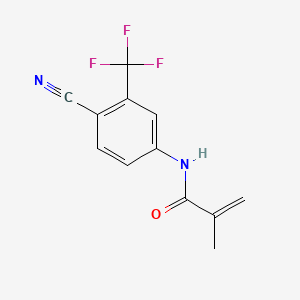
N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide
概要
説明
“N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide” is a chemical compound with the molecular formula C12H9F3N2O . It has a molecular weight of 254.21 g/mol . The compound is a white to almost white powder or crystal .
Molecular Structure Analysis
The InChI code for the compound is1S/C12H9F3N2O/c1-7(2)11(18)17-9-4-3-8(6-16)10(5-9)12(13,14)15/h3-5H,1H2,2H3,(H,17,18) . The canonical SMILES representation is CC(=C)C(=O)NC1=CC(=C(C=C1)C#N)C(F)(F)F . Physical And Chemical Properties Analysis
The compound has a density of 1.28 , a melting point of 137-139 °C , and a boiling point of 395.5±42.0 °C (Predicted) . It also has a flash point of 193°C and a vapor pressure of 1.83E-06mmHg at 25°C .科学的研究の応用
Polymer Synthesis and Liquid Crystalline Behavior
Manning et al. (2015) investigated the synthesis of bulky poly(methacrylamide)s, including N-(Bis(4-(2-ethylhexyloxy)phenyl)(phenyl)-methyl)methacrylamide. They found that when combined with specific agents, these polymers exhibited lamellar crystallization and lyotropic liquid crystalline behavior in solvents like hexanes and chloroform. This highlights the compound's potential in creating polymers with unique physical properties (Manning et al., 2015).
Novel Polymerization for Biomedical Applications
Gallardo and Román (1993) synthesized a new methacrylamide derivative, N -[4-(4-methoxyphenylacetyloxy)phenyl]methacrylamide, which displayed properties of biomedical interest. This work showcases the potential of methacrylamide derivatives, like N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide, in biomedical applications (Gallardo & Román, 1993).
Photophysical Properties
Yang et al. (2004) studied the photophysical behavior of N-aryl-substituted trans-4-aminostilbenes, noting that the behavior was influenced by the substituents, such as cyano groups. This research underlines the importance of substituents like those in this compound in determining the photophysical properties of compounds (Yang et al., 2004).
Polymer Degradation by Lysosomal Enzymes
Duncan et al. (1980) explored the degradation of N-(2-hydroxypropyl) methacrylamide copolymers by lysosomal enzymes. Their findings are relevant to understanding how polymers, potentially including those derived from this compound, interact with biological systems (Duncan et al., 1980).
Optically Active Polymethacrylamides
Fu et al. (2007) synthesized optically active polymethacrylamides, highlighting the potential of compounds like this compound in creating polymers with specific optical activities (Fu et al., 2007).
Controlled Synthesis for Drug Delivery
Scales et al. (2005) reported on the controlled synthesis of poly(N-(2-hydroxypropyl)methacrylamide) (PHPMA), a polymer used in drug delivery. Their work suggests the importance of controlled synthesis methods for compounds like this compound in pharmaceutical applications (Scales et al., 2005).
Safety and Hazards
特性
IUPAC Name |
N-[4-cyano-3-(trifluoromethyl)phenyl]-2-methylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O/c1-7(2)11(18)17-9-4-3-8(6-16)10(5-9)12(13,14)15/h3-5H,1H2,2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWDZLSGDDXUSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NC1=CC(=C(C=C1)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20456989 | |
| Record name | N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methylprop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90357-53-2 | |
| Record name | N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methylacrylamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90357-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Cyano-3-trifluoromethylphenyl)methacrylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090357532 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methylprop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[4-cyano-3-trifluoromethylphenyl]methacrylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.628 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Propenamide, N-[4-cyano-3-(trifluoromethyl)phenyl]-2-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.100 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide in the synthesis of bicalutamide?
A1: this compound is a crucial starting material in a new two-step synthetic route for bicalutamide, an antineoplastic drug. [] This method, described in the research paper, involves reacting this compound with p-fluorothiophenol to produce a bicalutamide sulfoxide intermediate. This intermediate is then oxidized to yield bicalutamide. This approach offers advantages such as high yield, high purity, readily available reagents, and a simplified process compared to previous methods. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
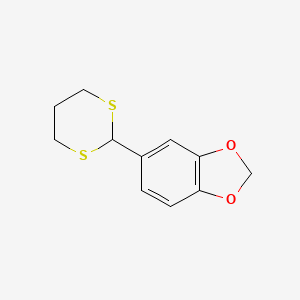

![Bicyclo[4.2.0]octa-1,3,5-trien-3-amine](/img/structure/B1365601.png)
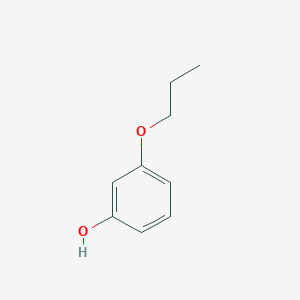
![(1R,2S)-2-[2-(trimethylsilyl)ethynyl]cyclopentan-1-ol](/img/structure/B1365605.png)
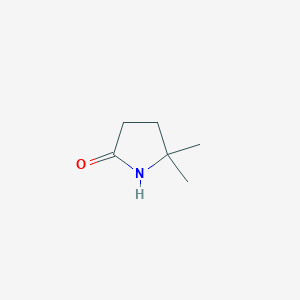
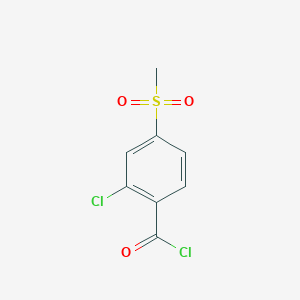
![4-{[3,3-Diethyl-4-oxoazetidinyl]oxy}benzoic acid](/img/structure/B1365616.png)
![N-tert-Butyl-4-[(3-fluoro-4-methoxybenzylidene)amino]benzenesulfonamide](/img/structure/B1365618.png)
![2-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}-3-phenylpropanoic acid](/img/structure/B1365620.png)
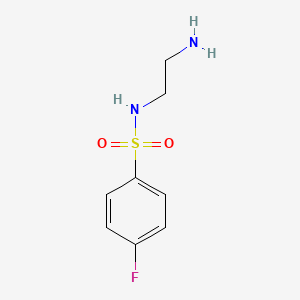
![4-{2-[4-(2,4-Dichlorophenoxy)butanoyl]hydrazino}-4-oxobutanoic acid](/img/structure/B1365635.png)
